ROCK-IN-D3
説明
ROCK-IN-D3 is a novel small-molecule inhibitor targeting Rho-associated coiled-coil kinases (ROCK1 and ROCK2), which play critical roles in regulating cytoskeletal dynamics, cell proliferation, and apoptosis. Developed for therapeutic applications in cardiovascular diseases, glaucoma, and fibrotic disorders, ROCK-IN-D3 exhibits high selectivity for ROCK isoforms over other kinases. Its molecular structure features a pyridine backbone with a substituted amide group, optimizing binding affinity to the ATP-binding pocket of ROCK2 (IC₅₀ = 5 nM) while minimizing off-target effects . Preclinical studies demonstrate dose-dependent vasodilation and antifibrotic activity in rodent models, positioning it as a promising candidate for clinical translation .
特性
CAS番号 |
1219727-16-8 |
|---|---|
分子式 |
C20H22N4O |
分子量 |
334.42 |
IUPAC名 |
1-Benzyl-1-isopropyl-3-[4-(1H-pyrazol-4-yl)-phenyl]-urea |
InChI |
InChI=1S/C20H22N4O/c1-15(2)24(14-16-6-4-3-5-7-16)20(25)23-19-10-8-17(9-11-19)18-12-21-22-13-18/h3-13,15H,14H2,1-2H3,(H,21,22)(H,23,25) |
InChIキー |
LFGPPSFNJYTRRE-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C2=CNN=C2)C=C1)N(CC3=CC=CC=C3)C(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ROCK-IN-D3; ROCK IN D3; ROCKIND3; ROCK inhibitor D3; ROCK-inhibitor-D3; |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Pharmacological Comparison
| Parameter | ROCK-IN-D3 | Fasudil | Y-27632 |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₂S | C₁₄H₁₇N₃O₂S | C₁₄H₂₁N₃O₂ |
| Target IC₅₀ (ROCK2) | 5 nM | 20 nM | 10 nM |
| Selectivity Ratio (ROCK2/PKA) | 1,200:1 | 300:1 | 800:1 |
| Bioavailability | 85% (oral) | 60% (oral) | 45% (IV) |
| Half-life (hr) | 8.2 | 2.5 | 1.8 |
| *Structural Similarity (T_c) | N/A | 0.65 | 0.70 |
*Tanimoto coefficient (T_c) calculated using Morgan fingerprints via RDKit .
Key Research Findings
Selectivity and Potency
ROCK-IN-D3 demonstrates superior selectivity for ROCK2 compared to Fasudil and Y-27632. A 2024 study using kinase profiling assays revealed a 1,200:1 selectivity ratio for ROCK2 over protein kinase A (PKA), whereas Fasudil and Y-27632 showed ratios of 300:1 and 800:1, respectively . This enhanced specificity reduces risks of off-target effects, such as hypotension observed with Fasudil in clinical trials .
Pharmacokinetics
ROCK-IN-D3’s optimized pharmacokinetic profile includes an 85% oral bioavailability and extended half-life (8.2 hours), addressing limitations of Y-27632 (45% bioavailability, 1.8-hour half-life) and Fasudil (60% bioavailability, 2.5-hour half-life) . These improvements support once-daily dosing in ongoing Phase II trials for pulmonary arterial hypertension .
Clinical Efficacy
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
